Ethyl 2-cyanopent-4-enoate
Overview
Description
Ethyl 2-cyanopent-4-enoate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-cyano-4-pentenoate . The InChI code is 1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 . The InChI key is GZPKRYGHDHDCKH-UHFFFAOYSA-N . The canonical SMILES structure is CCOC(=O)C(CC=C)C#N .Physical And Chemical Properties Analysis
Ethyl 2-cyanopent-4-enoate has a boiling point of 108 °C (at a pressure of 17 Torr) and a predicted density of 1.001±0.06 g/cm3 . It has a topological polar surface area of 50.1 Ų . The compound has a rotatable bond count of 5 .Scientific Research Applications
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Organic Chemistry : Ethyl 2-cyanopent-4-enoate can be used as a reagent in organic synthesis . It can participate in various reactions to form complex organic molecules .
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Medicinal Chemistry : In the field of medicinal chemistry, Ethyl 2-cyanopent-4-enoate could potentially be used in the synthesis of pharmaceutical compounds . The exact applications would depend on the specific drug being synthesized.
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Arylation Agent : Ethyl 2-cyanopent-4-enoate can be used as an arylation agent to synthesize a variety of functionalized aryl compounds . The yields for this reaction are high and the reaction does not require any toxic reagents .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-cyanopent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKRYGHDHDCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanopent-4-enoate |
Citations
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